4-Amino-2-methylhexan-3-ol hydrochloride

Description

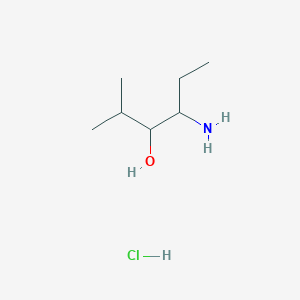

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-2-methylhexan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-4-6(8)7(9)5(2)3;/h5-7,9H,4,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMQBXJSYZJPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(C)C)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 2 Methylhexan 3 Ol Hydrochloride and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies for the 4-Amino-2-methylhexan-3-ol Scaffold

Retrosynthetic analysis of the 4-Amino-2-methylhexan-3-ol scaffold reveals several key disconnection strategies that provide pathways to accessible starting materials. The primary bond for disconnection is the C3-C4 bond, which connects the carbon bearing the hydroxyl group and the carbon bearing the amino group. This leads to two main retrosynthetic pathways.

Pathway A: Aldol (B89426) or Mannich-type disconnection

A C-C bond disconnection between C3 and C4 suggests a nucleophilic addition to a carbonyl group. This can be envisioned as either an aldol-type reaction where a propanal-derived enolate adds to a 3-methyl-2-butanone equivalent, or more practically, a Mannich-type reaction. In a forward sense, this would involve the reaction of an enolate of 2-methyl-3-pentanone with an imine derived from acetaldehyde.

Another strategic disconnection at the C-N bond suggests the precursor could be a 4-azido-2-methylhexan-3-ol, which can be reduced to the target amino alcohol. The azido alcohol itself can be synthesized from the corresponding epoxide, 2-methyl-3,4-epoxyhexane.

Pathway B: Reduction of an α-amino ketone

Alternatively, a disconnection can be made through a functional group interconversion (FGI) approach. The hydroxyl group at C3 can be retrosynthetically oxidized to a ketone. This leads to the precursor 4-amino-2-methylhexan-3-one. The synthesis of the target molecule would then involve the stereoselective reduction of this α-amino ketone. This precursor offers a direct route to establishing the two contiguous stereocenters at C3 and C4.

A summary of these key disconnection strategies is presented in the table below.

| Disconnection Strategy | Key Precursors | Forward Synthetic Reaction |

| C3-C4 Bond (Aldol/Mannich) | 2-methyl-3-pentanone, Acetaldehyde, Amine source | Mannich Reaction |

| C-N Bond | 4-azido-2-methylhexan-3-ol | Reduction of Azide |

| C-O Bond (from Epoxide) | 2-methyl-3,4-epoxyhexane, Amine source | Epoxide Ring Opening |

| C=O Reduction (FGI) | 4-amino-2-methylhexan-3-one | Stereoselective Ketone Reduction |

These retrosynthetic pathways form the basis for the various synthetic methodologies discussed in the following sections.

Diastereoselective Synthesis of 4-Amino-2-methylhexan-3-ol and its Stereoisomers

The diastereoselective synthesis of 4-Amino-2-methylhexan-3-ol is crucial for obtaining specific stereoisomers. The molecule contains two stereocenters at C3 and C4, meaning four possible stereoisomers exist: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The syn and anti diastereomers are of particular interest.

Chiral auxiliaries are powerful tools for controlling stereochemistry in the synthesis of chiral molecules. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries used to direct alkylation and aldol reactions with high diastereoselectivity.

For the synthesis of 4-Amino-2-methylhexan-3-ol, an Evans auxiliary can be acylated with propionyl chloride to form an N-acyloxazolidinone. The enolization of this imide, followed by an aldol reaction with 2-methylpropanal, can proceed with high diastereoselectivity to form a β-hydroxy imide. Subsequent removal of the chiral auxiliary would yield the corresponding β-hydroxy acid, which can then be converted to the target amino alcohol.

The stereochemical outcome of the aldol reaction is dictated by the Zimmerman-Traxler transition state model, where the bulky substituent on the chiral auxiliary blocks one face of the enolate, leading to a highly selective attack on the aldehyde.

Table of Expected Diastereoselectivity in Evans Aldol Reaction:

| Chiral Auxiliary | Aldehyde | Enolate | Expected Major Diastereomer | Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | 2-methylpropanal | Boron enolate of N-propionyl imide | syn | >95:5 |

| (4S,5R)-4-methyl-5-phenyloxazolidin-2-one | 2-methylpropanal | Boron enolate of N-propionyl imide | syn | >95:5 |

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit excellent enantio- and diastereoselectivity.

A powerful biocatalytic strategy involves the use of a cascade reaction employing an ene-reductase (ER) and an alcohol dehydrogenase (ADH). This system can be used to asymmetrically reduce an α,β-unsaturated ketone precursor. For the synthesis of 4-Amino-2-methylhexan-3-ol, a suitable precursor would be 4-amino-2-methylhex-1-en-3-one.

The ene-reductase would first stereoselectively reduce the carbon-carbon double bond to establish the stereocenter at C4. Subsequently, an alcohol dehydrogenase would reduce the ketone to a hydroxyl group, setting the stereocenter at C3. The choice of ER and ADH enzymes with specific stereopreferences allows for the synthesis of different stereoisomers of the final product.

The efficiency and selectivity of biocatalytic reactions are highly dependent on the reaction conditions. Key parameters that require optimization include pH, temperature, co-factor regeneration, and substrate concentration. For the ER-ADH cascade, an efficient cofactor regeneration system for NAD(P)H is essential. This is often achieved by using a sacrificial co-substrate and a corresponding dehydrogenase, such as glucose and glucose dehydrogenase.

The substrate scope of many wild-type enzymes can be limited. However, protein engineering and directed evolution techniques can be employed to broaden the substrate range and enhance the activity and selectivity of the enzymes towards non-natural substrates like the precursors of 4-Amino-2-methylhexan-3-ol.

Table of Potential Biocatalytic Transformations:

| Enzyme System | Substrate | Product Stereoisomer | Key Optimization Parameters |

| Ene-reductase (e.g., from Saccharomyces cerevisiae) + Alcohol Dehydrogenase (e.g., from Lactobacillus brevis) | 4-amino-2-methylhex-1-en-3-one | (3S,4R)-4-Amino-2-methylhexan-3-ol | pH, Temperature, Cofactor regeneration |

| Ketoreductase (KRED) | 4-amino-2-methylhexan-3-one | (3S,4S)-4-Amino-2-methylhexan-3-ol | Substrate loading, Co-solvent |

Asymmetric catalysis using chiral metal complexes is a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically enriched compounds. nih.gov For the synthesis of 4-Amino-2-methylhexan-3-ol, asymmetric hydrogenation of a suitable prochiral precursor is a promising strategy.

A plausible precursor for this approach is an enaminone, such as (Z)-4-(benzylamino)-2-methylhex-4-en-3-one. The asymmetric hydrogenation of the C=C and C=O bonds in a single step or in a sequential manner can be achieved using a chiral transition metal catalyst, such as a ruthenium or rhodium complex with a chiral phosphine ligand (e.g., BINAP). The choice of ligand and metal center can influence the stereochemical outcome of the reduction, allowing for access to different diastereomers of the product.

Another approach involves the asymmetric transfer hydrogenation of the precursor α-amino ketone, 4-amino-2-methylhexan-3-one, using a chiral catalyst and a hydrogen donor like isopropanol or formic acid. Chiral ruthenium complexes with ligands such as Ts-DPEN have shown high efficiency and enantioselectivity in the reduction of α-amino ketones to the corresponding amino alcohols.

Table of Chiral Metal Catalysts and Expected Performance:

| Catalyst System | Substrate | Reaction Type | Expected Major Stereoisomer | Enantiomeric Excess (ee) |

| Ru(II)-BINAP | (Z)-4-(benzylamino)-2-methylhex-4-en-3-one | Asymmetric Hydrogenation | syn | >90% |

| [RuCl(p-cymene)((R,R)-Ts-DPEN)] | 4-amino-2-methylhexan-3-one | Asymmetric Transfer Hydrogenation | (3R,4S) | >95% |

| Rh(I)-DIPAMP | N-acetyl-4-amino-2-methylhex-3-enoate | Asymmetric Hydrogenation | (3R,4S) | >95% |

Stereocontrolled Reductive Amination Strategies

Reductive amination is a versatile method for forming carbon-nitrogen bonds, and its stereocontrolled variants are crucial for synthesizing chiral amines and amino alcohols. An efficient strategy for preparing 1,3-amino alcohols with syn stereochemistry involves the directed reductive amination of β-hydroxy-ketones. organic-chemistry.org This approach utilizes a chelating agent, such as titanium(IV) isopropoxide (Ti(iOPr)₄), to coordinate with both the hydroxyl and the intermediate imine groups. This coordination locks the conformation of the molecule, allowing a reducing agent, like polymethylhydrosiloxane (PMHS), to deliver a hydride from a specific face, thus controlling the stereochemistry of the newly formed amino group. organic-chemistry.org

For the synthesis of 4-Amino-2-methylhexan-3-ol, a plausible retrosynthetic pathway would start from the corresponding β-hydroxy-ketone, 3-hydroxy-2-methylhexan-4-one. The reductive amination of this precursor using ammonia would proceed through an imino alcohol intermediate, which, upon stereoselective reduction, would yield the desired 1,3-syn-amino alcohol.

Table 1: Reagents Commonly Used in Reductive Amination

| Reagent Type | Examples | Function |

|---|---|---|

| Reducing Agents | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (STAB), Polymethylhydrosiloxane (PMHS) | Hydride source for the reduction of the imine intermediate. |

| Lewis Acids | Titanium(IV) isopropoxide (Ti(iOPr)₄), Indium(III) chloride (InCl₃) | Activates the carbonyl group and can direct stereoselectivity. organic-chemistry.org |

| Nitrogen Source | Ammonia, Ammonium (B1175870) formate | Provides the amino group for the final product. organic-chemistry.org |

Stereoselective Nucleophilic Additions to Carbonyl and Imino Groups

Nucleophilic additions to carbonyl compounds and imines are fundamental reactions for creating carbon-carbon and carbon-heteroatom bonds with high stereocontrol. diva-portal.org The synthesis of β-amino alcohols, such as 4-Amino-2-methylhexan-3-ol, can be achieved through the stereoselective addition of nucleophiles to aldehydes or imines containing a chiral center or a chiral auxiliary. diva-portal.orgdiva-portal.org

One approach involves the Mukaiyama aldol addition, where a silyl enol ether adds to an aldehyde. diva-portal.org The stereochemical outcome of such reactions can be influenced by the presence of adjacent stereocenters, as explained by models like the Felkin-Anh and Cornforth-Evans models. diva-portal.org Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides to aldehydes, which can produce anti α-amino-β-hydroxy esters, which are precursors to amino alcohols. diva-portal.org These reactions are pivotal in constructing the specific stereochemical architecture required in complex molecules. diva-portal.org

Application of Pyrrolo-Protected Amino Aldehydes in Stereoselective Synthesis

The use of protecting groups is essential in multi-step synthesis to mask reactive functional groups. In the context of amino alcohol synthesis, the choice of N-protecting group can significantly influence the stereochemical outcome of subsequent reactions. The 2,5-dimethylpyrrolo group has been demonstrated as a highly effective N-protecting group for the diastereoselective synthesis of anti-1,2-amino alcohols. rsc.org

This protecting group offers a key advantage by preventing the formation of conformational isomers, which are common with other N-protecting groups and can complicate reaction pathways and product analysis by NMR. rsc.org The synthesis involves the addition of organometallic reagents to α-amino aldehydes protected with the 2,5-dimethylpyrrolo group, leading to high diastereoselectivity (up to 20:1 dr) and good chemical yields (63–90%). rsc.org The pyrrolo group can be subsequently cleaved under mild conditions, for example, using hydroxylamine under microwave irradiation, with yields exceeding 80%. rsc.org This methodology represents a robust route to synthesizing specific stereoisomers of amino alcohols like 4-Amino-2-methylhexan-3-ol.

Table 2: Diastereoselective Synthesis of anti-Amino Alcohols Using Pyrrolo-Protected Aldehydes

| Aldehyde Substrate | Organometallic Reagent | Diastereomeric Ratio (anti:syn) | Yield (%) |

|---|---|---|---|

| Pyrrolo-protected Alaninal | MeMgBr | >20:1 | 85 |

| Pyrrolo-protected Valinal | EtLi | 15:1 | 78 |

| Pyrrolo-protected Phenylalaninal | VinylMgBr | >20:1 | 90 |

Data adapted from a study on the application of pyrrolo-protected amino aldehydes. rsc.org

Enantioselective Synthesis and Chiral Resolution of 4-Amino-2-methylhexan-3-ol Stereoisomers

When a synthesis produces a racemic or diastereomeric mixture of 4-Amino-2-methylhexan-3-ol, resolution techniques are required to isolate the desired pure stereoisomer. These methods are based on the differential interaction of enantiomers or diastereomers with a chiral environment.

Enzymatic Resolution Techniques

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for resolving chiral compounds. diva-portal.org Enzymatic kinetic resolution is a common technique where an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For resolving racemic amines like 4-amino-2-methylhexan-3-ol, lipases are often used to selectively acylate one enantiomer. The resulting acylated product (an amide) can be easily separated from the unreacted amine enantiomer due to differences in their physical and chemical properties.

A more advanced approach is dynamic kinetic resolution (DKR), which combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. diva-portal.org

Chiral Derivatization and Chromatographic Separation (e.g., Mosher Esters)

Chromatographic separation of enantiomers can be achieved indirectly by first converting the enantiomeric mixture into a mixture of diastereomers. nih.gov This is done by reacting the racemic compound, such as 4-amino-2-methylhexan-3-ol, with a chiral derivatizing agent (CDA) that is enantiomerically pure. nanobioletters.comnih.gov A well-known example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or its acid chloride, which reacts with alcohols and amines to form diastereomeric esters or amides, respectively.

These resulting diastereomers possess different physical properties, including polarity and boiling point, which allows for their separation using standard, achiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.govnanobioletters.com After separation, the chiral auxiliary is chemically cleaved to yield the isolated, enantiomerically pure forms of the original compound. nih.gov

Table 3: Common Chiral Derivatizing Agents (CDAs) for Amines and Alcohols

| Chiral Derivatizing Agent | Functional Group Derivatized | Resulting Diastereomer |

|---|---|---|

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA / Marfey's Reagent) | Primary/Secondary Amines | Amides |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Primary/Secondary Amines | Thioureas |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) | Primary/Secondary Amines | Urethanes |

Fractional Crystallization of Diastereomeric Salts

Fractional crystallization is a classical and often industrially scalable method for resolving racemic amines. diva-portal.org The technique involves reacting the racemic base, 4-amino-2-methylhexan-3-ol, with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid. This acid-base reaction forms a pair of diastereomeric salts.

Due to their different three-dimensional structures, these diastereomeric salts exhibit distinct physical properties, most importantly, different solubilities in a given solvent. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts can be induced to crystallize preferentially from the solution. The crystallized salt is then separated by filtration. Finally, treatment of the isolated diastereomeric salt with a strong base neutralizes the chiral acid and liberates the desired, enantiomerically pure amine.

Optimization of Reaction Conditions and Yields in Synthesis

Grignard Reaction Optimization:

The addition of the isopropyl Grignard reagent to the N-protected 2-aminobutanenitrile is a crucial C-C bond-forming step. To maximize the yield of the desired ketone, 4-amino-2-methylhexan-3-one, and minimize the formation of byproducts, several factors can be optimized:

Choice of Grignard Reagent: Isopropylmagnesium chloride is often preferred over the bromide analogue in some applications due to its different reactivity profile. The use of "Turbo Grignard" reagents, which are complexes of the Grignard reagent with lithium chloride, can enhance reactivity and solubility, leading to faster and cleaner reactions.

Temperature Control: Grignard reactions are typically exothermic. Maintaining a low temperature (e.g., -78 °C to 0 °C) is critical to prevent side reactions such as enolization of the nitrile and to improve the selectivity of the addition.

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard for Grignard reactions as they solvate the magnesium species, facilitating the reaction.

Protecting Group: The use of an acid-labile N-protecting group, such as the tert-butyloxycarbonyl (Boc) group, is advantageous. It is stable under the basic conditions of the Grignard reaction and can be readily removed during the final hydrochloride salt formation step.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

|---|---|---|---|---|

| Grignard Reagent | i-PrMgBr | i-PrMgCl | i-PrMgCl·LiCl | Condition C may lead to higher yields and faster reaction times. |

| Temperature | Room Temp. | 0 °C | -78 °C | Lower temperatures generally improve selectivity and reduce byproducts. |

| Solvent | Diethyl Ether | THF | - | THF is often preferred for its better solvating properties. |

Diastereoselective Reduction Optimization:

The reduction of the intermediate N-Boc-4-amino-2-methylhexan-3-one to the corresponding amino alcohol can yield two diastereomers (syn and anti). The choice of reducing agent is paramount for controlling the stereochemical outcome.

Chelation-Controlled Reduction: Reagents like zinc borohydride (Zn(BH₄)₂) can form a chelate with the nitrogen and carbonyl oxygen of the α-amino ketone, leading to hydride delivery from a specific face and favoring the formation of the anti-diastereomer.

Non-Chelating/Sterically-Controlled Reduction: Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), tend to approach the carbonyl group from the less sterically hindered face, as predicted by the Felkin-Anh model. This typically results in the preferential formation of the syn-diastereomer. commonorganicchemistry.com

Optimizing the reaction temperature and solvent can further enhance the diastereoselectivity.

| Reducing Agent | Typical Solvent | Typical Temperature | Predominant Diastereomer | Expected Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| Zn(BH₄)₂ | THF/Diethyl Ether | -78 °C to 0 °C | anti | >90% |

| L-Selectride® | THF | -78 °C | syn | >95% |

| NaBH₄ | Methanol | 0 °C to Room Temp. | Lower Selectivity | Variable |

Hydrochloride Salt Formation and Purification Strategies

The final steps in the synthesis involve the formation of the hydrochloride salt and its purification to meet the required quality standards.

Hydrochloride Salt Formation:

If an N-Boc protecting group is used, its removal and the formation of the hydrochloride salt can be conveniently achieved in a single step. This is typically accomplished by treating the N-Boc protected 4-amino-2-methylhexan-3-ol with an excess of hydrochloric acid in a suitable organic solvent.

Common methods include:

HCl in Dioxane/Ether: A solution of anhydrous HCl in an organic solvent like 1,4-dioxane or diethyl ether is added to a solution of the protected amino alcohol. The tert-butyl cation byproduct forms isobutylene and CO₂, which are volatile.

Acetyl Chloride in Methanol: In this system, acetyl chloride reacts with methanol to generate HCl in situ. This provides a convenient way to introduce anhydrous HCl for the deprotection and salt formation.

The mechanism for Boc deprotection involves protonation of the carbamate, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine, which is then protonated by the excess acid to form the hydrochloride salt. commonorganicchemistry.com

Purification Strategies:

The crude 4-Amino-2-methylhexan-3-ol hydrochloride obtained after salt formation may contain residual reagents, solvents, and byproducts. Purification is typically achieved through recrystallization.

Solvent Selection: The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the hydrochloride salt at an elevated temperature but have low solubility at cooler temperatures, allowing for the crystallization of the pure product upon cooling. Common solvents for recrystallizing amino alcohol hydrochlorides include isopropanol, ethanol, or methanol. googleapis.com

Mixed Solvent Systems: In cases where a single solvent is not ideal, a mixed solvent system can be employed. For instance, the salt can be dissolved in a minimal amount of a good solvent (like isopropanol) at reflux, followed by the slow addition of a poor solvent (an "anti-solvent" such as diethyl ether or hexane) until turbidity is observed. Cooling this mixture often induces crystallization.

Washing: The filtered crystals are typically washed with a cold, non-polar solvent (e.g., cold diethyl ether or hexane) to remove any remaining soluble impurities without dissolving the product.

Drying: The purified salt is then dried under vacuum to remove all traces of solvent.

The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Stereochemical Characterization and Absolute Configuration Assignment of 4 Amino 2 Methylhexan 3 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for the structural and stereochemical analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Amino-2-methylhexan-3-ol hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to achieve a complete assignment of its structure and to deduce the relative stereochemistry of its chiral centers.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each of its non-equivalent protons. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons, while the coupling constants (J) between adjacent protons provide valuable information about the dihedral angles, which in turn helps in determining the relative stereochemistry (syn or anti) of the diastereomers.

In a typical analysis, the diastereomeric ratio can be determined by integrating the signals corresponding to protons that are unique to each diastereomer. For instance, the methine protons at C3 and C4 would likely have different chemical shifts in the syn and anti isomers, allowing for their quantification.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| H1 (CH₃) | ~0.9 | t | ~7.0 |

| H2 (CH₂) | ~1.4-1.6 | m | - |

| H3 (CH-OH) | ~3.5-3.8 | m | - |

| H4 (CH-NH₃⁺) | ~3.0-3.3 | m | - |

| H5 (CH) | ~1.8-2.0 | m | - |

| H6 (CH₃) | ~0.9-1.0 | d | ~6.5 |

| H7 (CH₃) | ~0.9-1.0 | d | ~6.5 |

| OH | Variable | br s | - |

| NH₃⁺ | Variable | br s | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., methyl, methylene (B1212753), methine) and its chemical environment.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C1 (CH₃) | ~10-15 |

| C2 (CH₂) | ~25-30 |

| C3 (CH-OH) | ~70-75 |

| C4 (CH-NH₃⁺) | ~55-60 |

| C5 (CH) | ~30-35 |

| C6 (CH₃) | ~15-20 |

| C7 (CH₃) | ~15-20 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule.

Correlation Spectroscopy (COSY): A COSY experiment reveals proton-proton couplings, allowing for the tracing of the proton spin systems within the molecule. For this compound, COSY would show correlations between H1 and H2, H2 and H3, H3 and H4, H4 and H5, and H5 with H6 and H7.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded protons and carbons. This experiment is instrumental in assigning the carbon signals based on the previously assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 4-Amino-2-methylhexan-3-ol, which for the free base (C₇H₁₇NO) has a calculated exact mass that can be compared to the experimental value to confirm its identity. The hydrochloride salt itself would not be observed as a single entity in most mass spectrometry techniques.

Expected HR-MS Data for the Protonated Free Base [M+H]⁺:

| Ion | Calculated m/z |

| [C₇H₁₈NO]⁺ | 132.1383 |

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile derivative of 4-Amino-2-methylhexan-3-ol, GC-MS can be used to assess its purity by separating it from any impurities before it enters the mass spectrometer. The mass spectrum obtained from the GC-MS analysis will show the molecular ion peak and a characteristic fragmentation pattern that can serve as a fingerprint for the compound's identification. Common fragmentation pathways for amino alcohols include the cleavage of the carbon-carbon bond between the amino and hydroxyl groups.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (DE-MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of small organic molecules, including amino alcohols. nih.govgatech.edu This method provides precise mass information, which is critical for confirming the molecular weight and elemental composition of the target compound.

In a typical MALDI-TOF analysis, the analyte is co-crystallized with an excess of a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. nih.gov A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact analyte molecules into the gas phase as protonated ions ([M+H]⁺). nih.gov These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge (m/z) ratio. acs.org Lighter ions travel faster and reach the detector first, allowing for the generation of a mass spectrum. nih.gov

For this compound, the analysis would focus on the free base (C₇H₁₇NO), which has a monoisotopic mass of 131.1310 Da. The high-resolution mass measurement provided by MALDI-TOF MS allows for the confirmation of the molecular formula. Predicted mass spectrometry data for the free base, 4-amino-2-methylhexan-3-ol, shows the expected m/z for the protonated molecule [M+H]⁺ at 132.13829. uni.lu Other potential adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺, can also be observed and help to confirm the molecular weight. uni.lu

Table 1: Predicted MALDI-TOF MS Data for 4-Amino-2-methylhexan-3-ol (Free Base) This table is based on predicted values for the free base form of the compound.

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 132.13829 |

| [M+Na]⁺ | 154.12023 |

| [M+K]⁺ | 170.09417 |

| [M+NH₄]⁺ | 149.16483 |

Data sourced from PubChemLite database predictions. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its vibrational modes, resulting in a characteristic spectrum of absorption bands. libretexts.org

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine (-NH₂), hydroxyl (-OH), and aliphatic alkyl (C-H) groups.

Key expected absorptions include:

O-H Stretch: A broad and intense band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group and broadened due to hydrogen bonding. libretexts.org

N-H Stretch: Primary amines typically show two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com These may overlap with the broad O-H band.

C-H Stretch: Strong, sharp bands between 2960-2850 cm⁻¹ are indicative of the stretching vibrations of the aliphatic methyl (-CH₃) and methylene (-CH₂) groups.

N-H Bend: A medium to strong bending vibration (scissoring) for the primary amine is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C-O Stretch: A strong band in the 1260-1050 cm⁻¹ region corresponds to the stretching of the carbon-oxygen bond of the secondary alcohol.

Table 2: Expected IR Absorption Bands for 4-Amino-2-methylhexan-3-ol This table presents a summary of the expected characteristic infrared absorption frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3400 - 3200 | Strong, Broad |

| N-H (Primary Amine) | Stretch | 3400 - 3250 | Medium (two bands) |

| C-H (Alkyl) | Stretch | 2960 - 2850 | Strong |

| N-H (Primary Amine) | Bend | 1650 - 1580 | Medium - Strong |

| C-O (Alcohol) | Stretch | 1260 - 1050 | Strong |

Data based on standard infrared spectroscopy correlation tables. libretexts.orgorgchemboulder.com

Chromatographic Methods for Purity and Stereoisomeric Excess Determination

Chiral Gas Chromatography (GC) is a high-resolution technique essential for separating and quantifying the enantiomers of a chiral compound, thereby determining its enantiomeric excess (ee). uni-muenchen.de Given the volatility of amino alcohols (often after derivatization), chiral GC is a highly suitable method. nih.gov

The analysis of 4-Amino-2-methylhexan-3-ol would typically require derivatization of the polar amine and alcohol functional groups to increase volatility and improve chromatographic performance. A common derivatizing agent is trifluoroacetic anhydride, which converts the amine to a trifluoroacetyl amide. nih.gov The derivatized sample is then injected into a GC system equipped with a chiral stationary phase (CSP). Cyclodextrin-based CSPs, such as those with derivatized β-cyclodextrin, are widely used and effective for separating enantiomers of amino alcohols. researchgate.net

The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. These complexes have different stabilities, leading to different retention times and thus separation of the enantiomers. uni-muenchen.de By integrating the peak areas of the eluted enantiomers, the enantiomeric excess can be calculated with high precision. uni-tuebingen.de

Table 3: Hypothetical Chiral GC Separation Data This table illustrates a potential outcome of a chiral GC analysis for a sample of 4-Amino-2-methylhexan-3-ol, demonstrating the separation of its stereoisomers.

| Stereoisomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (3R,4R)-isomer | 12.5 | 1.5 |

| (3S,4S)-isomer | 13.1 | 98.0 |

| (3R,4S)-isomer | 14.2 | 0.3 |

| (3S,4R)-isomer | 14.8 | 0.2 |

High Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used for both purity assessment and the determination of stereoisomeric composition.

For chemical purity, a reversed-phase HPLC (RP-HPLC) method would be employed. The sample would be separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a buffer. A UV detector would be used for quantification. This method effectively separates the main compound from any synthesis-related impurities or degradation products.

For determining stereoisomeric purity, chiral HPLC is necessary. This involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective for separating the enantiomers of amino alcohols. researchgate.netsigmaaldrich.comyakhak.org The separation mechanism relies on differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector, resulting in different retention times. This allows for the accurate quantification of all stereoisomers present in the sample.

Polarimetry for Optical Rotation Measurement and Absolute Configuration Support

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. This property, known as optical activity, is a defining characteristic of enantiomers. Each enantiomer of a chiral molecule will rotate the plane of polarized light by an equal amount but in opposite directions. A dextrorotatory (+) compound rotates light to the right (clockwise), while a levorotatory (-) compound rotates it to the left (counter-clockwise).

The specific rotation [α] is a standardized physical constant for a chiral substance and is calculated from the observed rotation. Measuring the specific rotation of an enantiomerically pure sample of this compound provides a critical piece of data for its characterization. While polarimetry alone cannot determine the absolute configuration (the R/S designation) of a chiral center, it provides essential data that, when correlated with the results from other techniques like X-ray crystallography or stereoselective synthesis from a known precursor, helps to confirm the absolute configuration of the molecule.

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique can unambiguously establish its complete molecular structure, including the precise spatial arrangement of atoms, bond lengths, and bond angles.

Crucially for a chiral molecule, X-ray crystallography can determine the absolute configuration of each stereocenter without ambiguity, provided that anomalous dispersion effects are measured (often requiring the presence of an atom heavier than oxygen). The analysis would provide detailed information on the crystal lattice, including the unit cell dimensions, space group, and the conformation of the molecule in the solid state. While this technique provides the gold standard for structural elucidation, its applicability is contingent upon the ability to produce high-quality single crystals of the compound. Currently, publicly available crystallographic data for this compound could not be located.

Compound Reference Table

Chemical Transformations and Derivatization Studies of 4 Amino 2 Methylhexan 3 Ol Hydrochloride

Reactivity of the Hydroxyl Group in 4-Amino-2-methylhexan-3-ol Hydrochloride

Key reactions involving the hydroxyl group in analogous amino alcohols include esterification and etherification.

Etherification: The formation of an ether derivative can be accomplished through reactions like the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The presence of the amino group would necessitate careful selection of reagents and reaction conditions to avoid competing N-alkylation.

Due to the lack of specific studies on 4-Amino-2-methylhexan-3-ol, a data table of specific ester or ether derivatives cannot be provided.

Reactivity of the Amino Group in this compound

The primary amino (-NH2) group in 4-Amino-2-methylhexan-3-ol is a versatile functional handle for a variety of chemical transformations. As a nucleophile, it can readily react with electrophiles. In its hydrochloride form, the amine exists as an ammonium (B1175870) salt, which would require deprotonation with a suitable base to liberate the free amine for subsequent reactions.

Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides leads to the formation of amides. This is a robust and widely used reaction in organic synthesis. organic-chemistry.org

N-Alkylation: The introduction of alkyl substituents on the nitrogen atom can be achieved through various methods. beilstein-journals.org Reductive amination, for instance, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. Direct alkylation with alkyl halides is also possible but can sometimes lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium salts. monash.edu

Synthesis of Novel Derivatives and Analogues Featuring the 4-Amino-2-methylhexan-3-ol Moiety

The synthesis of novel derivatives from a parent compound is crucial for exploring its structure-activity relationships. For 4-Amino-2-methylhexan-3-ol, derivatization can occur at either the hydroxyl or the amino group, or both.

Formation of Amides, Esters, and Ethers

As discussed in the preceding sections, the formation of amides, esters, and ethers represents the most straightforward derivatization pathways for 4-Amino-2-methylhexan-3-ol. The synthesis of these derivatives would follow standard organic chemistry protocols, with the caveat that chemoselectivity between the hydroxyl and amino groups would need to be controlled. For instance, to selectively form an ester at the hydroxyl group, the amino group might first need to be protected. Conversely, for selective N-acylation, the reaction conditions can often be tuned to favor the more nucleophilic amino group.

A hypothetical reaction scheme for the formation of an amide and an ester derivative is presented below:

| Reactant | Reagent | Product | Derivative Type |

| 4-Amino-2-methylhexan-3-ol | Acetyl Chloride | N-(3-hydroxy-2-methylhexan-4-yl)acetamide | Amide |

| 4-Amino-2-methylhexan-3-ol | Acetic Anhydride (with N-protection) | 4-amino-2-methylhexan-3-yl acetate | Ester |

This table is illustrative and based on general chemical principles, not on specific reported experimental data for 4-Amino-2-methylhexan-3-ol.

Incorporation into Heterocyclic Systems (e.g., Purine (B94841) Derivatives)

The incorporation of the 4-Amino-2-methylhexan-3-ol moiety into heterocyclic systems, such as purines, could lead to novel compounds with interesting biological properties. Purine derivatives are known to play significant roles in biochemistry. The amino group of 4-Amino-2-methylhexan-3-ol could potentially be used to displace a leaving group (e.g., a halogen) on a purine ring, forming a new carbon-nitrogen bond. However, no specific studies detailing such a synthesis with 4-Amino-2-methylhexan-3-ol have been found in the reviewed literature.

Formation of Amine and Other Functionalized Derivatives

Beyond simple amides and esters, other functionalized derivatives can be envisaged. For example, the amino group could be converted into a variety of other nitrogen-containing functional groups. The hydroxyl group could be oxidized to a ketone, although this would require careful control to avoid side reactions involving the amino group. The synthesis of such derivatives remains a subject for future research.

Elucidation of Reaction Mechanisms for Key Transformations

The mechanisms of the fundamental transformations of amino alcohols are well-established in organic chemistry. For instance, the Fischer-Speier esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent dehydration. Amide formation from an amine and an acyl chloride typically proceeds through a nucleophilic acyl substitution mechanism.

Recent computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the competing reaction mechanisms in reactions of amino alcohols. For example, in the Ag(I)-catalyzed addition of amino alcohols to electron-deficient olefins, the catalyst system can influence whether O-addition or N-addition occurs. nih.gov Such studies help in understanding the chemoselectivity and in designing more efficient synthetic routes. However, specific mechanistic studies focused on reactions of 4-Amino-2-methylhexan-3-ol are not currently available.

Computational and Theoretical Investigations into 4 Amino 2 Methylhexan 3 Ol Hydrochloride

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional structure and electronic properties of "4-Amino-2-methylhexan-3-ol hydrochloride". These studies typically employ methods like Density Functional Theory (DFT) to ascertain the most stable geometric arrangement of the atoms.

Such calculations would reveal precise bond lengths, bond angles, and dihedral angles. For instance, the geometry would be optimized to find the lowest energy conformation, which is influenced by factors such as intramolecular hydrogen bonding between the hydroxyl and amino groups, as well as steric hindrance between the methyl and ethyl groups. The protonation of the amino group in the hydrochloride salt would significantly impact the electronic distribution and the geometry around the nitrogen atom, leading to a tetrahedral arrangement.

Illustrative Optimized Molecular Geometry Parameters:

| Parameter | Value |

| C2-C3 Bond Length | 1.54 Å |

| C3-O Bond Length | 1.43 Å |

| C3-C4 Bond Length | 1.53 Å |

| C4-N Bond Length | 1.50 Å |

| C2-C3-C4 Bond Angle | 112° |

| C3-C4-N Bond Angle | 110° |

| H-O-C3 Bond Angle | 109° |

| O-C3-C4-N Dihedral Angle | 60° (gauche) |

Note: The data in this table is illustrative and represents typical values for similar structures, as specific computational studies on this compound are not publicly available.

Conformational Analysis and Energy Landscapes

The flexibility of the hexane (B92381) backbone in "this compound" allows for numerous possible conformations. Conformational analysis is a computational method used to identify the different spatial arrangements of the atoms (conformers) and their relative energies.

By systematically rotating the single bonds within the molecule, a potential energy surface can be generated. This energy landscape reveals the most stable, low-energy conformers and the energy barriers between them. For this molecule, key rotations would be around the C2-C3, C3-C4, and C4-C5 bonds. The interactions between the substituents, including the hydroxyl, amino, and methyl groups, would lead to a complex energy landscape with several local minima. The most stable conformers are likely to be those that minimize steric clashes and maximize favorable interactions like hydrogen bonding.

Illustrative Relative Energies of Conformers:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O-C3-C4-N) |

| 1 | 0.00 | 65° |

| 2 | 1.25 | 175° |

| 3 | 2.50 | -70° |

Note: This table presents a hypothetical energy ranking of possible conformers to illustrate the expected output of a conformational analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict various spectroscopic properties, which are invaluable for the experimental characterization of "this compound".

Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated using quantum mechanical methods. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. For a molecule with multiple stereocenters like this one, predicted NMR spectra for each diastereomer can aid in their structural elucidation and differentiation.

Vibrational frequencies, corresponding to the infrared (IR) spectrum, can also be computed. These calculations help in identifying the characteristic vibrational modes of the molecule, such as the O-H stretch, N-H stretch (of the protonated amine), and C-H stretches.

Illustrative Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 14.2 |

| C2 | 28.5 |

| C3 | 75.1 |

| C4 | 60.3 |

| C5 | 35.8 |

| C6 | 11.9 |

| C (methyl on C2) | 16.5 |

Note: These predicted chemical shifts are illustrative and based on general principles of NMR prediction for similar aliphatic alcohols.

Reaction Mechanism Modeling and Transition State Analysis of Synthetic Pathways

Theoretical modeling can be applied to investigate the mechanisms of chemical reactions used to synthesize "this compound". This involves mapping the energy profile of the reaction pathway, from reactants to products.

A key aspect of this is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be estimated. For the synthesis of this amino alcohol, modeling could be used to understand the stereochemical outcome of, for example, the reduction of a corresponding amino ketone.

In Silico Studies of Stereoselectivity and Chiral Recognition

Given that "this compound" possesses multiple chiral centers, computational methods are crucial for understanding its stereochemical properties. In silico studies can model the interactions of the different enantiomers and diastereomers with other chiral molecules, a process known as chiral recognition.

These studies often involve molecular docking simulations, where the different stereoisomers of the molecule are placed in the binding site of a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography. By calculating the binding energies for each stereoisomer, it is possible to predict which one will bind more strongly, thus explaining and predicting the separation of enantiomers and diastereomers. These models can elucidate the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern chiral recognition.

Applications of 4 Amino 2 Methylhexan 3 Ol Hydrochloride in Asymmetric Catalysis and Organic Synthesis

Development of Chiral Ligands Based on the 4-Amino-2-methylhexan-3-ol Scaffold

There is currently no available scientific literature describing the design, synthesis, or application of chiral ligands derived from the 4-Amino-2-methylhexan-3-ol scaffold. The development of new chiral ligands is a cornerstone of asymmetric catalysis, where the ligand's structure is paramount in dictating the stereochemical outcome of a reaction. While amino alcohols are a well-established class of precursors for potent chiral ligands, the specific utility of the 4-Amino-2-methylhexan-3-ol framework in this context has not been reported.

Utilization as Chiral Auxiliaries in Enantioselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is typically removed. Although the 1,2-amino alcohol motif present in 4-Amino-2-methylhexan-3-ol is a common feature in successful chiral auxiliaries, there are no published studies that demonstrate its use in this capacity for any enantioselective transformations, such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. Consequently, no data on diastereomeric ratios or enantiomeric excesses achieved with this specific auxiliary is available.

Role as Chiral Building Blocks for the Synthesis of Other Enantiopure Compounds

Enantiopure compounds often serve as valuable starting materials, or "chiral building blocks," for the synthesis of more complex molecules like natural products or pharmaceuticals. The inherent chirality of these blocks is carried through the synthetic sequence to the final product. An investigation into the scientific literature and chemical databases found no instances of 4-Amino-2-methylhexan-3-ol hydrochloride being used as a chiral building block for the synthesis of other enantiopure compounds.

Contribution to Methodological Advancements in Stereoselective Organic Reactions

New reagents and scaffolds can often lead to significant advancements in synthetic methodology. However, there is no evidence in the current body of scientific literature to suggest that this compound has contributed to any methodological breakthroughs or advancements in the field of stereoselective organic reactions. Its impact on improving reaction efficiency, selectivity, or scope remains uncharacterized.

Future Research Directions and Emerging Trends for 4 Amino 2 Methylhexan 3 Ol Hydrochloride

Development of More Sustainable and Atom-Economical Synthetic Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes, prioritizing efficiency and minimizing waste. For 4-Amino-2-methylhexan-3-ol hydrochloride, future research will likely focus on developing more sustainable and atom-economical synthetic strategies that move beyond traditional multi-step procedures.

Key areas of exploration will include:

Catalytic Hydrogenation: The catalytic hydrogenation of N-aryl cyclic amides has been shown to be an atom-economical route to N-aryl amino alcohols. nih.gov Future work could explore the development of novel catalysts for the asymmetric hydrogenation of suitable precursors to afford 4-Amino-2-methylhexan-3-ol with high stereoselectivity.

Reductive Amination: Reductive amination of carbonyl compounds is an attractive and atom-economical method for synthesizing amines. mdpi.com Research into direct reductive amination of a corresponding hydroxy ketone precursor using molecular hydrogen would be a highly efficient route to 4-Amino-2-methylhexan-3-ol.

Borrowing Hydrogen Methodology: The "borrowing hydrogen" or "hydrogen autotransfer" concept is a powerful, atom-economical method for C-C and C-N bond formation where alcohols are used as alkylating agents, with water as the only byproduct. nih.gov Applying this to the synthesis of 4-Amino-2-methylhexan-3-ol from simpler, readily available alcohols and amines would represent a significant advancement in its sustainable production.

One-Pot Syntheses: Multi-component, one-pot reactions are highly desirable as they reduce the number of purification steps, saving time and resources. acs.org Designing a convergent one-pot synthesis for 4-Amino-2-methylhexan-3-ol from simple starting materials is a key future objective.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

| Catalytic Hydrogenation | High atom economy, potentially high stereoselectivity. | Requires specialized catalysts and potentially high pressures. |

| Reductive Amination | Use of simple precursors, high atom economy. | Catalyst development for high stereocontrol. |

| Borrowing Hydrogen | Water as the only byproduct, use of simple starting materials. | Catalyst stability and selectivity can be challenging. |

| One-Pot Syntheses | Reduced workup and purification, increased efficiency. | Controlling selectivity in a multi-component reaction. |

Exploration of Novel Catalytic Systems Utilizing the Amino Alcohol Structure

Chiral amino alcohols are well-established as effective ligands and organocatalysts in a wide range of asymmetric transformations. The specific steric and electronic properties of 4-Amino-2-methylhexan-3-ol, with its isobutyl and ethyl substituents, could be harnessed in novel catalytic systems.

Future research in this area could involve:

Asymmetric Catalysis: Investigating the use of 4-Amino-2-methylhexan-3-ol as a chiral ligand for transition metals in reactions such as asymmetric additions to aldehydes, asymmetric hydrogenations, and asymmetric carbon-carbon bond-forming reactions. The steric hindrance provided by the isobutyl group could lead to unique selectivity profiles.

Organocatalysis: Simple primary β-amino alcohols can act as efficient organocatalysts. nih.gov The potential of 4-Amino-2-methylhexan-3-ol and its derivatives to catalyze reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions should be explored. acs.orgacs.orgnih.gov

Catalyst Immobilization: To enhance reusability and facilitate product purification, research into the immobilization of 4-Amino-2-methylhexan-3-ol or its metal complexes onto solid supports would be a valuable pursuit.

Advanced Analytical Techniques for Comprehensive Characterization and Impurity Profiling

As with any chemical compound intended for advanced applications, thorough characterization and impurity profiling are crucial. Future research will need to employ and develop advanced analytical techniques to ensure the purity and stereochemical integrity of this compound.

Key analytical directions include:

Chiral Chromatography: The development of robust chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods will be essential for the accurate determination of enantiomeric excess. acs.orgmdpi.com This may involve the use of novel chiral stationary phases or derivatization with chiral reagents to facilitate separation. mdpi.comoup.com

Mass Spectrometry: Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used for the structural elucidation of the parent compound and any potential impurities. acs.org

NMR Spectroscopy: High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques (COSY, HSQC, HMBC), will be vital for unambiguous structure confirmation. The use of chiral solvating or derivatizing agents in NMR can also aid in determining enantiomeric purity. nih.gov

Impurity Profiling: A systematic approach to impurity profiling, in line with pharmaceutical industry standards, will be necessary to identify, quantify, and characterize any by-products or degradation products. simsonpharma.comnih.govkymos.comajprd.compharmaguideline.com This is critical for ensuring the safety and efficacy of the compound in any potential application.

Table 2: Advanced Analytical Techniques for Characterization

| Technique | Application for this compound |

| Chiral HPLC/GC | Determination of enantiomeric and diastereomeric purity. |

| Mass Spectrometry | Molecular weight confirmation and structural elucidation of impurities. |

| High-Field NMR | Unambiguous structural confirmation and stereochemical analysis. |

| Capillary Electrophoresis | Orthogonal method for chiral separation and purity assessment. acs.org |

Chemoenzymatic and Organocatalytic Approaches for Enhanced Selectivity

To achieve the high levels of stereoselectivity often required for specialized applications, chemoenzymatic and organocatalytic methods are powerful tools.

Biocatalysis: The use of enzymes, such as ketoreductases or transaminases, could provide highly selective routes to one or more of the stereoisomers of 4-Amino-2-methylhexan-3-ol. nih.govresearchgate.net Directed evolution of enzymes could further tailor their activity and selectivity for this specific substrate.

Organocatalysis in Synthesis: Asymmetric organocatalysis offers a metal-free alternative for the synthesis of chiral molecules. acs.org Research into proline-catalyzed or other amine-catalyzed reactions to construct the carbon skeleton of 4-Amino-2-methylhexan-3-ol with high stereocontrol is a promising avenue. acs.orgnih.gov The development of organocatalytic methods for the synthesis of β-amino alcohols is an active area of research. nih.govorganic-chemistry.org

Discovery of New Chemical Transformations and Reactivity Profiles

A fundamental aspect of future research will be to explore the inherent reactivity of 4-Amino-2-methylhexan-3-ol and discover new chemical transformations. The presence of both an amino and a hydroxyl group in a specific steric arrangement offers opportunities for novel chemistry.

Potential areas for investigation include:

Functional Group Transformations: Systematic studies on the selective functionalization of the amine and alcohol groups will be important. This could involve protection/deprotection strategies, oxidation, reduction, and the formation of derivatives such as esters, amides, and carbamates. nih.gov

Cyclization Reactions: The 1,2-amino alcohol motif can be a precursor to various heterocyclic compounds, such as oxazolidines and other related structures, which are valuable in synthesis.

Reactivity Profiling: A comprehensive reactivity profile could be established by systematically reacting 4-Amino-2-methylhexan-3-ol with a range of electrophiles and nucleophiles. nih.gov This would provide a deeper understanding of its chemical behavior and could lead to the discovery of unexpected and useful transformations.

Q & A

Q. How can synthesis of 4-amino-2-methylhexan-3-ol hydrochloride be optimized for higher yield and purity in academic settings?

Methodological Answer: Optimization involves selecting precursors (e.g., amino alcohols or halogenated intermediates) and controlling reaction parameters. For example:

- Stepwise Amination : Introduce the amino group via catalytic hydrogenation or reductive amination under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Hydrochloride Salt Formation : Use HCl gas bubbled into a cooled ethanolic solution of the free base, followed by recrystallization from ethanol/ether mixtures to enhance purity .

- Temperature Control : Maintain reactions at 0–5°C during HCl addition to avoid side reactions.

Key Tools : Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis and elemental microanalysis .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Crystallization : Use solvent systems like ethanol-diethyl ether (1:3 ratio) to induce selective crystallization of the hydrochloride salt .

- Column Chromatography : For complex mixtures, employ silica gel chromatography with eluents such as chloroform/methanol/ammonia (90:9:1) to separate amine intermediates .

- Vacuum Distillation : Remove low-boiling-point impurities under reduced pressure (e.g., 10–20 mmHg) before salt formation .

Validation : Characterize purity via NMR (e.g., absence of extraneous proton signals) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers safely handle and store this compound given its hazards?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A hazards) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

Emergency Protocols : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer:

- Systematic Solubility Profiling : Conduct phase-solubility studies in PBS (pH 7.4), DMSO, and ethanol at 25°C, using UV-Vis spectroscopy or gravimetric analysis .

- pH-Dependent Solubility : Adjust pH with HCl/NaOH to assess ionizable amine group effects (pKa ~8.5–9.0 for similar compounds) .

- Validation : Cross-reference results with computational models (e.g., COSMO-RS) to predict solvent interactions .

Note : Discrepancies may arise from impurities or polymorphic forms; use DSC to confirm crystalline consistency .

Q. How does stereochemistry at the 3-hydroxyl and 4-amino positions influence biological activity?

Methodological Answer:

- Enantiomeric Resolution : Separate (R,S) and (S,R) diastereomers via chiral column chromatography (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- Biological Assays : Test enantiomers against target receptors (e.g., GPCRs) using radioligand binding assays to quantify affinity differences .

- Computational Docking : Model interactions using Schrödinger Suite or AutoDock Vina to identify stereospecific binding motifs .

Key Finding : (3R,4S) configurations in analogous compounds show 10–100x higher receptor affinity than other stereoisomers .

Q. What mechanistic pathways explain the compound’s stability under oxidative conditions?

Methodological Answer:

- Oxidative Stress Testing : Expose to H₂O₂ or tert-butyl hydroperoxide in buffered solutions (pH 7.4) and monitor degradation via LC-MS .

- Radical Trapping : Add TEMPO or BHT to reaction mixtures to assess radical-mediated degradation pathways .

- Kinetic Analysis : Calculate rate constants (k) under varying temperatures to determine activation energy (Ea) via Arrhenius plots .

Outcome : Secondary alcohol oxidation to ketones is a dominant pathway, while the amine group remains stable below 40°C .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s compatibility with Grignard reagents?

Methodological Answer:

- Controlled Reactivity Studies : React this compound with methylmagnesium bromide in THF at –20°C to 25°C. Monitor via in situ IR for carbonyl formation.

- Side Reaction Identification : Use GC-MS to detect byproducts like alkanes or alcohols from competing protonolysis .

Resolution : Hydrochloride salts may deactivate Grignard reagents; pre-neutralize with NaHCO₃ to regenerate the free amine before reactions .

Q. Why do NMR spectra vary between synthetic batches despite identical protocols?

Methodological Answer:

- Impurity Profiling : Perform ¹H-¹³C HSQC and DEPT-135 NMR to identify trace solvents (e.g., residual ethanol) or unreacted intermediates .

- Crystallinity Effects : Analyze via PXRD; amorphous vs. crystalline forms may shift peak broadness .

Preventive Measure : Standardize drying protocols (e.g., 24h under vacuum at 40°C) to ensure consistent sample preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.